N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a cyano group, and a sulfanyl-acetamide linkage, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the core pyridine structure, followed by the introduction of the furan and cyano groups. The final steps involve the formation of the sulfanyl-acetamide linkage and the chlorination of the phenyl ring. Reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors could also be employed to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]sulfanyl}acetamide: Similar structure but with an additional pyridine ring.
Uniqueness
The presence of the furan ring in N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide imparts unique electronic properties, making it distinct from its analogs. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
Molecular Formula |
C19H14ClN3O2S |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H14ClN3O2S/c1-12-4-6-14(9-15(12)20)22-18(24)11-26-19-13(10-21)5-7-16(23-19)17-3-2-8-25-17/h2-9H,11H2,1H3,(H,22,24) |
InChI Key |
NJGKGJZEODDXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=CO3)C#N)Cl |
Origin of Product |
United States |
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